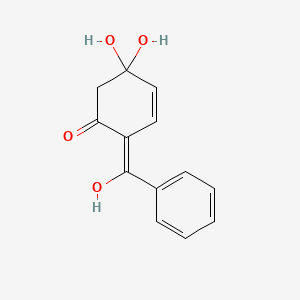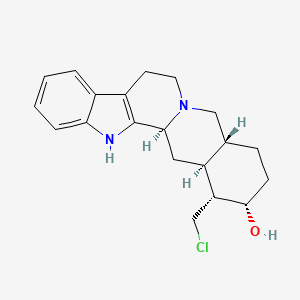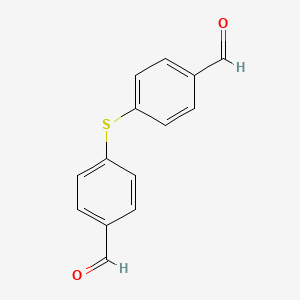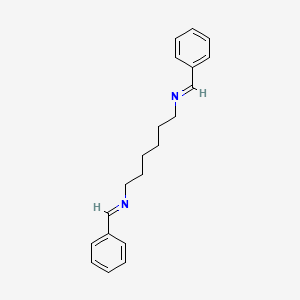
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone is an organic compound characterized by its phenyl and trihydroxyphenyl groups attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone typically involves the reaction of phenylmethanone with a trihydroxybenzene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Antioxidant activity: Scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone can be compared with other similar compounds, such as:
Phenyl(2,3,4-trihydroxyphenyl)methanone: Similar structure but different hydroxyl group positions.
Phenyl(2,4,6-trihydroxyphenyl)methanone: Another isomer with distinct chemical properties.
Phenyl(2,4-dihydroxyphenyl)methanone: Lacks one hydroxyl group, affecting its reactivity and applications.
特性
分子式 |
C13H12O4 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
(2Z)-5,5-dihydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O4/c14-11-8-13(16,17)7-6-10(11)12(15)9-4-2-1-3-5-9/h1-7,15-17H,8H2/b12-10- |
InChIキー |
XBXZWHBSCJIGDV-BENRWUELSA-N |
異性体SMILES |
C1C(=O)/C(=C(/C2=CC=CC=C2)\O)/C=CC1(O)O |
正規SMILES |
C1C(=O)C(=C(C2=CC=CC=C2)O)C=CC1(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)







![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)


